1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one

Description

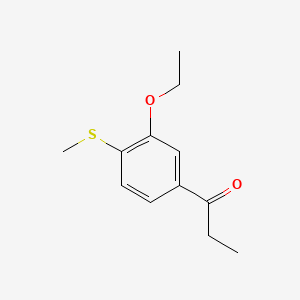

1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one is an aryl ketone with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol. The compound features a propanone backbone attached to a phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the 3-position and a methylthio group (–SCH₃) at the 4-position. These functional groups confer unique electronic and steric properties, influencing its chemical reactivity and biological interactions. The ethoxy group acts as an electron-donating substituent, while the methylthio group contributes to lipophilicity, enhancing membrane permeability in biological systems. This compound is primarily utilized in specialty chemical synthesis and pharmaceutical research, where its structural motifs are leveraged for developing enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(3-ethoxy-4-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-10(13)9-6-7-12(15-3)11(8-9)14-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

MCLLWGGNXPUAOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The ethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one becomes evident when compared to analogs with variations in substituent positions, functional groups, or backbone configurations. Below is a detailed analysis:

Positional Isomers

Key Insight : The 3-ethoxy/4-methylthio configuration optimizes electronic balance, enabling interactions with hydrophobic enzyme pockets while maintaining metabolic stability .

Functional Group Variations

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(3-Methoxy-4-(methylthio)phenyl)propan-1-one | Methoxy (–OCH₃) instead of ethoxy | Smaller alkoxy group reduces lipophilicity | Faster hepatic clearance due to decreased hydrophobicity |

| 1-(3-Ethoxy-4-(trifluoromethyl)phenyl)propan-1-one | Trifluoromethyl (–CF₃) instead of methylthio | Strong electron-withdrawing group | Enhanced binding to GABA receptors but reduced solubility |

| 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one | Mercapto (–SH) instead of methylthio | Free thiol group increases redox reactivity | Prone to oxidation, limiting in vivo applications |

Key Insight : The methylthio group in the target compound provides a balance between lipophilicity and chemical stability, avoiding the drawbacks of extreme electron withdrawal (e.g., –CF₃) or redox sensitivity (e.g., –SH) .

Backbone Modifications

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one | Ketone at propan-2-one position | Altered carbonyl position affects dipole moment | Weaker hydrogen bonding with target proteins |

| 1-(3-Ethoxy-4-(methylthio)phenyl)ethanone | Shorter carbon chain (ethanone backbone) | Reduced steric bulk | Higher membrane permeability but lower target specificity |

Key Insight : The propan-1-one backbone optimizes steric and electronic interactions with biological targets, ensuring specificity without compromising bioavailability .

Biological Activity

1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one is an organic compound that has garnered interest due to its potential biological activities. This compound features a propan-1-one moiety linked to a phenyl ring, which is further substituted with ethoxy and methylthio groups. These structural characteristics suggest that it may interact with various biological targets, influencing cellular processes and exhibiting therapeutic potential.

The molecular formula for this compound is . The presence of the ethoxy and methylthio groups contributes to its unique reactivity and potential applications in medicinal chemistry.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of sulfur in the structure may enhance antimicrobial properties.

- Anticancer Activity : Similar compounds have been evaluated for their anticancer potential, showing cytotoxic effects on human cancer cell lines . The mechanism often involves the inhibition of cell proliferation or induction of apoptosis.

Antimicrobial Studies

A review of related compounds indicates that derivatives featuring methylthio and ethoxy groups have shown significant antimicrobial activity. For instance, oxadiazole derivatives with similar substituents demonstrated notable activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds.

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 750 | Candida albicans |

| Compound B | 500 | Staphylococcus aureus |

| Compound C | 250 | Escherichia coli |

Anticancer Studies

In vitro studies on related compounds have revealed significant cytotoxicity against various cancer cell lines. For example, a series of quinazolinone derivatives were synthesized and evaluated for their antiproliferative activity against HCT-116 and PC-3 cell lines. The results indicated that certain structural modifications could enhance anticancer efficacy .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound D | 13.62 | SNB-19 |

| Compound E | 21.74 | PC-3 |

| Compound F | 15.00 | HCT-116 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. Similar compounds have been shown to act as substrates for enzymes involved in metabolic pathways, leading to the formation of reactive intermediates that can modulate cellular functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.